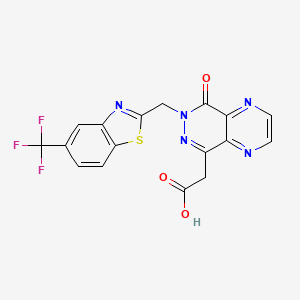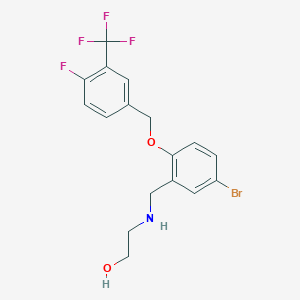
USP25/28 inhibitor AZ1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
USP25/28 inhibitor AZ1 is a potent and selective dual inhibitor of ubiquitin-specific protease 25 and ubiquitin-specific protease 28. These enzymes are part of the deubiquitinase family, which play a crucial role in regulating protein degradation and maintaining cellular homeostasis. This compound has shown promise in various scientific research applications, particularly in the fields of oncology and immunology .
Mécanisme D'action
Target of Action
The primary targets of the USP25/28 inhibitor AZ1 are the ubiquitin-specific proteases 25 and 28 (USP25 and USP28) . These enzymes play a crucial role in the deubiquitination process, which is a significant post-translational modification that regulates many biological processes .
Mode of Action
AZ1 is a selective, noncompetitive inhibitor of USP25 and USP28 . It interacts with these targets by binding to them, thereby inhibiting their activity. This inhibition leads to a decrease in the deubiquitination process, which in turn affects the stability of several proteins, including cancer-related proteins .
Biochemical Pathways
The inhibition of USP25 and USP28 by AZ1 affects several biochemical pathways. One notable pathway is the regulation of the c-Myc protein. AZ1 dose-dependently reduces c-Myc levels in colon carcinoma cells . The c-Myc protein is a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. Therefore, the reduction of c-Myc levels can lead to the induction of cell death .
Result of Action
The action of AZ1 leads to several molecular and cellular effects. In vitro, it reduces c-Myc levels in colon carcinoma cells and induces cell death . In vivo, in a mouse Alzheimer’s disease model, AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .
Action Environment
The environment can influence the action, efficacy, and stability of AZ1. For instance, in a mouse model, AZ1 was administered via gavage, suggesting that the compound’s action can be influenced by factors such as the animal’s diet and health status . .
Analyse Biochimique
Biochemical Properties
USP25/28 inhibitor AZ1 interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . This interaction is characterized by noncompetitive inhibition, indicating that the this compound binds to a site other than the active site of the enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces degradation of cellular c-Myc, a protein involved in cell cycle regulation, in HCT116 cells . This effect is dose-dependent, with EC50 values of 18 - 20 μM . Furthermore, in a mouse Alzheimer’s disease model, this compound reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .
Molecular Mechanism
The molecular mechanism of action of this compound involves allosteric inhibition of USP28 . A study analyzing the crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism . This means that the this compound binds to a site on USP28 that is different from the active site, causing a conformational change that reduces the enzyme’s activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it induces HCT116 cellular c-Myc degradation within a range of 20-100 µM for 3 hours or 60 µM for 0.3-3 hours
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a mouse model, a dosage of 40 mg/kg of this compound administered daily for 7 days was shown to protect from dextran sulfate sodium (DSS)-induced weight loss and diarrhea .
Méthodes De Préparation
The synthesis of USP25/28 inhibitor AZ1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
USP25/28 inhibitor AZ1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
USP25/28 inhibitor AZ1 has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
USP25/28 inhibitor AZ1 is unique in its dual inhibition of both ubiquitin-specific protease 25 and ubiquitin-specific protease 28. Similar compounds include:
USP7 inhibitors: Targeting another member of the deubiquitinase family, these inhibitors have shown potential in cancer therapy.
USP30 inhibitors: These compounds are being explored for their role in mitochondrial quality control and neurodegenerative diseases.
USP1 inhibitors: Known for their role in DNA damage response and repair mechanisms.
Compared to these compounds, this compound offers a broader range of applications due to its dual-targeting capability .
Propriétés
IUPAC Name |
2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSFXDGKQYOED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
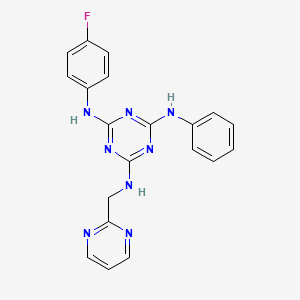
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
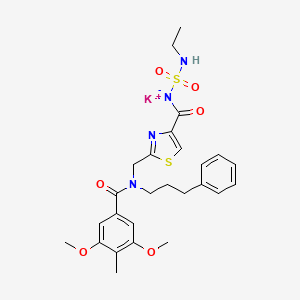


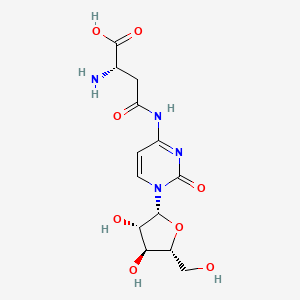
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)
![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)

![2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid](/img/structure/B605650.png)
